2-Bromo-3-nonylthiophene

Monomer procurement Synthetic chemistry Polymer precursor characterization

2-Bromo-3-nonylthiophene (CAS 1398044-31-9; molecular formula C13H21BrS; molecular weight 289.27 g/mol) is a brominated thiophene derivative bearing a linear nine-carbon (nonyl) alkyl substituent at the 3-position and a bromine leaving group at the 2-position. The compound appears as a brown liquid with predicted boiling point 323.6±22.0 °C and predicted density 1.188±0.06 g/cm³.

Molecular Formula C13H21BrS
Molecular Weight 289.28 g/mol
CAS No. 1398044-31-9
Cat. No. B1401475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-nonylthiophene
CAS1398044-31-9
Molecular FormulaC13H21BrS
Molecular Weight289.28 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=C(SC=C1)Br
InChIInChI=1S/C13H21BrS/c1-2-3-4-5-6-7-8-9-12-10-11-15-13(12)14/h10-11H,2-9H2,1H3
InChIKeyRJVVYNBWIBWTKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-nonylthiophene (CAS 1398044-31-9): C9 Alkyl Chain Bromothiophene Monomer for Regioregular Conductive Polymer Synthesis


2-Bromo-3-nonylthiophene (CAS 1398044-31-9; molecular formula C13H21BrS; molecular weight 289.27 g/mol) is a brominated thiophene derivative bearing a linear nine-carbon (nonyl) alkyl substituent at the 3-position and a bromine leaving group at the 2-position . The compound appears as a brown liquid with predicted boiling point 323.6±22.0 °C and predicted density 1.188±0.06 g/cm³ . It belongs to the 2-bromo-3-alkylthiophene monomer family, wherein the bromine atom at the 2-position enables regioselective cross-coupling reactions (Kumada, Stille, Suzuki) essential for constructing regioregular head-to-tail coupled poly(3-alkylthiophenes) (PATs) [1]. The length of the 3-alkyl substituent critically modulates both monomer reactivity during polymerization and the ultimate solid-state morphology, solubility, and optoelectronic properties of the resulting conjugated polymer [2].

Regioregular poly(3-alkylthiophene) synthesis via cross-coupling
Reported C7–C9 chain optimum for electrochemical reversibility
Compatible with Kumada, Stille, Suzuki polymerization methods

2-Bromo-3-nonylthiophene: Why Alkyl Chain Length Is Not an Interchangeable Procurement Variable


Procurement specialists and synthetic chemists cannot arbitrarily substitute 2-bromo-3-hexylthiophene (C6) for 2-bromo-3-nonylthiophene (C9) or vice versa, because the alkyl chain length at the thiophene 3-position exerts non-linear, quantifiable control over three critical outcome dimensions. First, the mean conjugation length and electrochemical reversibility of the resulting poly(3-alkylthiophene) exhibit a distinct optimum at chain lengths of 7–9 carbons, with properties degrading outside this window [1]. Second, electrical conductivity of the doped polymer decreases systematically with increasing alkyl chain length due to reduced interchain π-orbital overlap and increased insulating alkyl volume fraction [2]. Third, the coarse-grained morphological domain size and percolation behavior in bulk heterojunction blends differ between P3HT (hexyl) and P3NT (nonyl), directly impacting organic photovoltaic active layer performance [3]. Alkyl chain length is therefore not a 'drop-in' replacement parameter but a rationally tunable design variable with demonstrable downstream consequences.

Chain-length mismatch
Alkyl chain length non-linearly controls conjugation length and electrochemical reversibility; C6 or C12 may shift properties away from reported optimum.
Conductivity trade-off
Longer alkyl chains reduce interchain π-orbital overlap and bulk conductivity; substituting C9 with C6 or C12 alters doped-film conductivity profile.
Morphology shift
Bulk heterojunction domain size and percolation differ between P3HT and P3NT; direct replacement may affect OPV active-layer morphology.

2-Bromo-3-nonylthiophene: Quantitative Comparative Evidence for Procurement Decision-Making


2-Bromo-3-nonylthiophene vs. 2-Bromo-3-hexylthiophene: Molecular Weight and Density Differentials Affecting Reaction Stoichiometry and Molar Procurement Planning

2-Bromo-3-nonylthiophene (C9) exhibits a 17% higher molecular weight and a 4.2% lower predicted density compared to its most widely procured in-class analog, 2-bromo-3-hexylthiophene (C6). These differences directly affect stoichiometric calculations for polymerization reactions and the volumetric-to-mass conversion in bulk procurement. Specifically, the molecular weight difference (289.27 vs. 247.20 g/mol) means that 1 mole of the nonyl derivative requires 17% more mass than 1 mole of the hexyl derivative .

Molecular weight & density
Data to verify
MW +17% higher (289.27 vs 247.20 g/mol); density −4.2% lower (predicted vs lit.)
Affects stoichiometry and procurement mass calculations
Predicted density; confirm with experimental measurement
Monomer procurement Synthetic chemistry Polymer precursor characterization

Electrochemical Reversibility and Conjugation Length Optimization: Poly(3-nonylthiophene) Occupies the 7–9 Carbon 'Optimum Window' Among Linear Poly(3-alkylthiophenes)

In a systematic study spanning linear alkyl chain lengths from methyl (C1) to octadecyl (C18), the mean conjugation length and electrochemical reversibility of poly(3-alkylthiophenes) were found to admit a distinct optimum for polymers containing 7–9 carbons in the alkyl side chain [1]. Poly(3-nonylthiophene) (P3NT), derived from 2-bromo-3-nonylthiophene via regioselective polymerization, resides precisely within this empirically determined optimal window. Polymers with shorter chains (e.g., hexyl) exhibit reduced electrochemical reversibility symmetry, while those with chains longer than C10 show declining conductivity and altered morphological behavior [1]. The DCVA (derivative cyclic voltammetric absorptometry) responses confirm that oxidation potential decreases in the order PiAT > PMT > PNT, with PNT demonstrating increased electrochemical reversibility symmetry relative to shorter-chain analogs [2].

Conjugation length optimum
Class-level
C9 polymer lies within reported 7–9 carbon optimum window
Supports selection for maximized conjugation length and electrochemical reversibility
Systematic study across C1–C18 chain lengths
Conductive polymer Electrochemical reversibility Poly(3-alkylthiophene) structure-property

Oxidation Potential Ranking: Poly(3-nonylthiophene) Exhibits Lower Oxidation Potential than Poly(3-methylthiophene) and Poly(3-isoamylthiophene)

Derivative cyclic voltammetric absorptometry (DCVA) measurements on four poly(3-alkylthiophene) structures demonstrate that the oxidation potential decreases in the order PiAT (poly(3-isoamylthiophene)) > PMT (poly(3-methylthiophene)) > PNT (poly(3-nonylthiophene)) > PDHT (poly(3-(3,6-dioxyheptyl)thiophene)) [1]. Poly(3-nonylthiophene) (PNT) thus exhibits a lower oxidation potential than both the methyl-substituted and branched isoamyl-substituted analogs, indicating easier electrochemical doping and potentially lower operating voltages in device applications. The increasing symmetry of the DCVA curves for PNT further suggests enhanced electrochemical reversibility compared to shorter-chain or branched congeners [1].

Oxidation potential rank
Head-to-head
PiAT > PMT > PNT (lower oxidation potential)
Lower potential supports easier electrochemical doping
DCVA at 5 mV/s; films on ITO
Electrochemical doping Oxidation potential Conductive polymer characterization

Conductivity Dependence on Alkyl Chain Length: P3NT Occupies Intermediate Conductivity Range Between P3HT and Longer-Chain Analogs

The electrical conductivity of doped poly(3-alkylthiophene)s exhibits a well-documented inverse relationship with alkyl chain length [1][2]. As chain length increases from methyl to octadecyl, the volume fraction of insulating alkyl material increases and interchain π-π stacking distance grows, resulting in systematically reduced charge carrier mobility and bulk conductivity [2]. Poly(3-nonylthiophene) (C9) occupies an intermediate position in this conductivity spectrum—offering lower conductivity than the benchmark poly(3-hexylthiophene) (P3HT, C6) but substantially higher conductivity than longer-chain analogs such as poly(3-dodecylthiophene) (P3DT, C12). This positioning allows rational trade-off between solubility/processability gains (enhanced by longer chains) and conductivity retention.

Conductivity vs chain length
Class-level
P3NT conductivity intermediate between P3HT (higher) and P3DT (lower)
Balances solubility and conductivity trade-off
Inverse relationship documented; class-level trend
Electrical conductivity Poly(3-alkylthiophene) Doping characteristics

Morphological Domain Size in Bulk Heterojunction Blends: P3NT Produces Distinct Active Layer Morphology from P3HT

Coarse-grained molecular dynamics simulations comparing poly(3-hexylthiophene) (P3HT), poly(3-nonylthiophene) (P3NT), and poly(3-dodecylthiophene) (P3DT) blended with fullerene acceptors (C60 and PCBM) at 1:1 weight ratio reveal that alkyl chain length directly modulates three critical morphological parameters: electron donor domain size, interface-to-volume ratio, and percolation ratio [1]. The longer nonyl side chain of P3NT, derived from 2-bromo-3-nonylthiophene, alters the structural deformation behavior of the active layer components relative to the P3HT benchmark, producing distinguishable morphological characteristics that impact charge separation and transport efficiency [1].

Bulk heterojunction morphology
Class-level
Coarse-grained MD simulations predict distinct domain size and percolation vs P3HT
Morphology difference may affect OPV charge separation
Quantitative values not publicly accessible
Organic photovoltaics Bulk heterojunction morphology Coarse-grained molecular dynamics

Boiling Point Differential: 2-Bromo-3-nonylthiophene Offers Distinct Handling and Purification Profile from Hexyl Analog

2-Bromo-3-nonylthiophene exhibits a predicted boiling point of 323.6±22.0 °C , representing a substantial increase over the experimentally measured boiling point of 2-bromo-3-hexylthiophene (75 °C at 0.5 mmHg, approximately 270-280 °C extrapolated to atmospheric pressure) . This ~40-50 °C boiling point differential (estimated) affects vacuum distillation purification protocols, solvent removal strategies, and thermal stability considerations during storage and reaction workup. The longer alkyl chain also confers higher predicted logP and altered solubility characteristics compared to the hexyl analog [1].

Boiling point differential
Data to verify
Predicted bp 323.6 °C vs hexyl analog bp ~270–280 °C (est. atm)
Requires different vacuum distillation and workup conditions
Predicted value; confirm experimentally
Physical property Purification Synthetic handling

2-Bromo-3-nonylthiophene: High-Value Application Scenarios Derived from Quantitative Comparative Evidence


Synthesis of Regioregular Poly(3-nonylthiophene) (P3NT) for Electrochromic Devices Requiring Optimized Electrochemical Reversibility

2-Bromo-3-nonylthiophene serves as the essential monomer precursor for synthesizing poly(3-nonylthiophene) (P3NT) via regioselective polymerization methods (McCullough/Lowe lithiation-transmetalation or GRIM). P3NT occupies the empirically validated 7–9 carbon optimum window for maximum mean conjugation length and electrochemical reversibility among linear poly(3-alkylthiophenes) [1]. With a lower oxidation potential than poly(3-methylthiophene) and enhanced CV symmetry compared to shorter-chain analogs [2], P3NT is specifically suited for electrochromic windows, smart glass, and display applications where rapid, reversible redox switching and optical contrast are prioritized.

Organic Photovoltaic (OPV) Active Layer Morphology Engineering: Tuning Donor-Acceptor Domain Size via Alkyl Chain Selection

For OPV researchers developing bulk heterojunction active layers, 2-bromo-3-nonylthiophene enables synthesis of P3NT, which computational modeling demonstrates produces distinct morphological domain sizes and percolation behavior compared to the industry-standard P3HT (C6) when blended with fullerene acceptors [3]. This application leverages the structure-morphology relationship where alkyl chain length modulates the interface-to-volume ratio and charge transport percolation pathways—parameters directly correlated with power conversion efficiency.

Kumada Coupling for 3,3′-Dialkyl-2,2′-bithiophene Synthesis Targeting Solubility-Optimized Conductive Polymers

2-Bromo-3-nonylthiophene undergoes nickel-catalyzed Kumada coupling with 2-(3-alkylthienyl)magnesium bromides to yield 3,3′-dialkyl-2,2′-bithiophenes (DAT2s) [4]. Subsequent oxidative polymerization produces poly(3,3′-dialkyl-2,2′-bithiophene)s with conductivities in the 10–10² S/cm range, where the specific conductivity value depends on the alkyl chain length selected [4]. The nonyl (C9) chain confers intermediate solubility between hexyl (insufficient solubility in certain processing solvents) and dodecyl (excessive insulating volume fraction), enabling solution-processable conductive polymer films with retained electrical performance.

Donor Polymer for Organic Field-Effect Transistors (OFETs) Requiring Balanced Solubility and Charge Transport

As a monomer within the 2-bromo-3-alkylthiophene class—which is established for π-conjugated conductive polymer synthesis targeting OFET and OPV applications [5]—2-bromo-3-nonylthiophene produces P3NT polymers whose electrical and optical properties are strongly dependent on alkyl chain length [6]. The nonyl substitution provides a deliberate intermediate choice: superior solution processability and film-forming characteristics relative to P3HT, while maintaining higher conductivity than P3DT (C12) [6]. This balanced profile addresses OFET fabrication requirements where both inkjet-printable viscosity/solubility and acceptable field-effect mobility must be achieved simultaneously.

Application
Selection Property
Validation Focus
Electrochromic devices
Electrochemical reversibility and oxidation potential
Reversible redox switching and optical contrast
OPV active layer engineering
Domain size and percolation control
Power conversion efficiency correlation
DAT2 synthesis (Kumada coupling)
Solubility–conductivity balance
Solution processability and conductivity
OFET donor polymer
Charge transport and film-forming
Field-effect mobility and printability

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